molecular formula C12H16O4 B13328974 3-(2,4,6-Trimethoxyphenyl)propanal

3-(2,4,6-Trimethoxyphenyl)propanal

Cat. No.: B13328974
M. Wt: 224.25 g/mol
InChI Key: AREHVUYGACETQB-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethoxyphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 2,4,6-trimethoxyphenyl group. This compound is characterized by its electron-rich aromatic ring due to the three methoxy groups in the para and ortho positions, which influence its chemical reactivity and stability. A notable property of this compound is its susceptibility to chlorination under traditional Pinnick oxidation conditions, which contrasts with its stability under NHC (N-heterocyclic carbene)-catalyzed oxidation. This behavior highlights the importance of reaction conditions in preserving the integrity of electron-rich aromatic systems .

Properties

IUPAC Name

3-(2,4,6-trimethoxyphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-9-7-11(15-2)10(5-4-6-13)12(8-9)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREHVUYGACETQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trimethoxyphenyl)propanal typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,6-Trimethoxyphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2,4,6-Trimethoxyphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 3-(2,4,6-Trimethoxyphenyl)propanal exerts its effects involves its interaction with various molecular targets. The methoxy groups enhance its electron-donating properties, making it a potent nucleophile. This allows it to participate in a range of chemical reactions, including Michael additions and aldol condensations. The compound’s ability to form stable intermediates is crucial for its reactivity and effectiveness in various applications .

Comparison with Similar Compounds

Tables

Table 1. Comparison of Key Compounds with Aromatic Methoxy Substitutions

Compound Functional Group Substituent Positions Reactivity/Bioactivity Highlights Reference
3-(2,4,6-Trimethoxyphenyl)propanal Aldehyde 2,4,6 Chlorination under Pinnick oxidation; herbicidal potential
3-(3,4,5-Trimethoxyphenyl)propanal* Aldehyde 3,4,5 Hypothetical; reduced steric hindrance
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)propenones Ketone 2,4,6 Synthesized via Claisen-Schmidt condensation; characterized by HRMS
3-(2-Methoxyphenyl)propanoic acid Carboxylic acid 2-Methoxy mp 85–89°C; lower solubility in nonpolar solvents

Table 2. Oxidation Behavior of 3-(2,4,6-Trimethoxyphenyl)propanal vs. Other Aldehydes

Reaction Condition 3-(2,4,6-Trimethoxyphenyl)propanal Typical Aldehyde (e.g., 4-Methoxyphenylpropanal)
Pinnick Oxidation Aromatic chlorination No chlorination
NHC-Catalyzed Oxidation Clean ester formation Clean ester formation

Biological Activity

3-(2,4,6-Trimethoxyphenyl)propanal is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(2,4,6-Trimethoxyphenyl)propanal is an aromatic aldehyde characterized by the presence of three methoxy groups on the phenyl ring. Its molecular formula is C13H16O3C_{13}H_{16}O_3, and it has a molar mass of 224.26 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to 3-(2,4,6-trimethoxyphenyl)propanal exhibit antimicrobial properties. For instance, a synthesized derivative demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, by inhibiting the CYP51 receptor involved in the parasite's life cycle. This inhibition leads to decreased parasite proliferation, suggesting potential therapeutic applications for similar compounds.

Anticancer Properties

The anticancer activity of related compounds has been explored extensively. A study on (E)-N-aryl-2-arylethenesulfonamides found that modifications with 2,4,6-trimethoxy substitutions significantly enhanced cytotoxicity against various tumor cell lines. The mechanism involved destabilization of microtubules and activation of caspases, leading to apoptosis in cancer cells .

Urease Inhibition

Another area of interest is the urease inhibitory activity. Compounds similar to 3-(2,4,6-trimethoxyphenyl)propanal have shown promising results as urease inhibitors. This is particularly relevant for treating infections caused by Helicobacter pylori, which secretes urease as part of its pathogenic mechanism. The IC50 values for related compounds indicated significant activity compared to standard inhibitors like thiourea .

The mechanisms underlying the biological activities of 3-(2,4,6-trimethoxyphenyl)propanal are diverse:

  • CYP51 Inhibition : The compound interacts with the active site of CYP51 in T. cruzi, disrupting its biochemical pathways essential for survival.
  • Microtubule Destabilization : The anticancer effects are attributed to the destabilization of microtubules, which is crucial for cell division and integrity .
  • Urease Activity Modulation : Inhibition of urease activity leads to reduced ammonia production by H. pylori, thereby mitigating its pathogenic effects .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityInhibition of T. cruzi CYP51 receptor
Anticancer ActivityEnhanced cytotoxicity through microtubule destabilization
Urease InhibitionSignificant activity against H. pylori urease

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